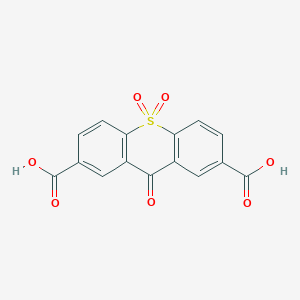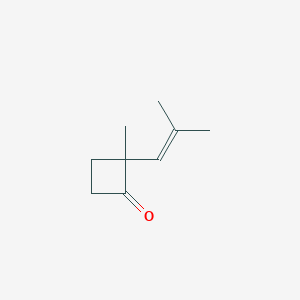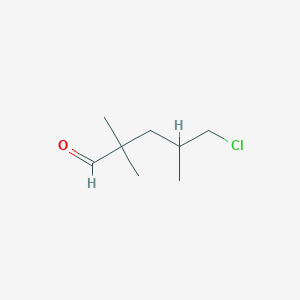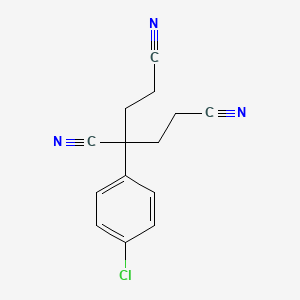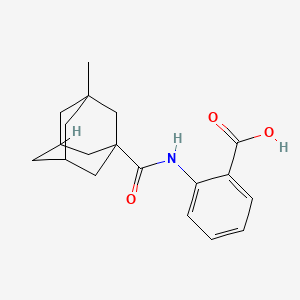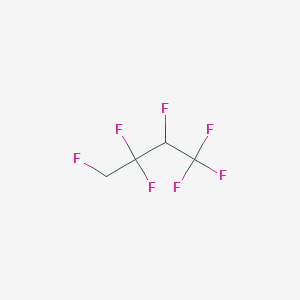
1,1,1,2,3,3,4-Heptafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,3,3,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. This compound is part of the family of perfluorocarbons, which are known for their stability and inertness due to the presence of multiple fluorine atoms. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,4-Heptafluorobutane can be synthesized through the fluorination of butane derivatives. One common method involves the reaction of butane with a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors where butane and the fluorinating agent are introduced simultaneously. The reaction mixture is then subjected to high temperatures and pressures to facilitate the fluorination process. The product is subsequently purified through distillation and other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,3,3,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reaction typically requires a polar aprotic solvent and elevated temperatures.
Electrophilic Substitution: This reaction can occur with electrophiles such as halogens (Cl2, Br2) under the influence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with hydroxide ions can produce alcohol derivatives, while electrophilic substitution with chlorine can produce chlorinated derivatives .
Aplicaciones Científicas De Investigación
1,1,1,2,3,3,4-Heptafluorobutane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its inertness and stability.
Biology: It is used in biological studies as a tracer compound due to its unique fluorine signature.
Medicine: It is being explored for use in medical imaging techniques such as magnetic resonance imaging (MRI) due to its high fluorine content.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,3,3,4-Heptafluorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for substitution reactions, where the fluorine atoms are replaced by other functional groups. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1,1,1,2,4,4,4-Heptafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2,3,3-Heptafluoro-4-chlorobutane: Contains a chlorine atom in addition to fluorine atoms.
1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane: Contains three chlorine atoms and seven fluorine atoms
Uniqueness: 1,1,1,2,3,3,4-Heptafluorobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and inertness. This makes it particularly useful in applications requiring non-reactive solvents or tracers .
Propiedades
Número CAS |
53005-35-9 |
|---|---|
Fórmula molecular |
C4H3F7 |
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,4-heptafluorobutane |
InChI |
InChI=1S/C4H3F7/c5-1-3(7,8)2(6)4(9,10)11/h2H,1H2 |
Clave InChI |
LHIHPLUYVRLEBM-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
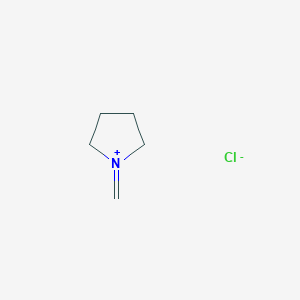
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
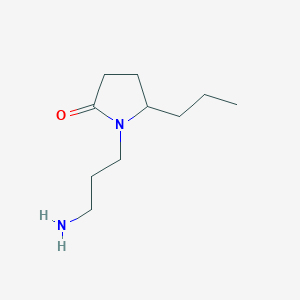
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
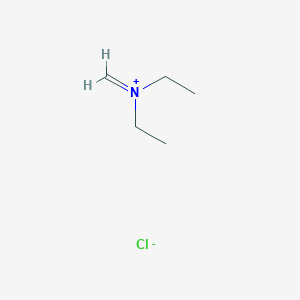

![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
